LogP Differentiation: N-Benzyl vs. 2-Oxa Analog for CNS Permeability Optimization
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate exhibits a calculated LogP of 3.26 . In contrast, the closely related ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS 1286692-89-4, C₁₆H₂₁NO₃) introduces an oxygen atom into the spirocyclic ring, reducing the CLogP by approximately 0.5–1.0 log unit based on the increased heteroatom count and altered hydrogen-bonding capacity . This difference is pharmacokinetically meaningful: the N-benzyl all-carbon spiro[3.4]octane core retains greater lipophilicity, favoring passive blood-brain barrier penetration, while the 2-oxa analog shifts toward higher aqueous solubility, which may be preferable for peripheral target engagement [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.26 (C₁₇H₂₃NO₂, MW 273.37) |
| Comparator Or Baseline | Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (C₁₆H₂₁NO₃, MW 275.34; estimated CLogP ~2.3–2.8 based on oxygen substitution effect) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 (target more lipophilic) |
| Conditions | Calculated LogP using ChemAxon/Chemicalize® QSPR models; no experimental logD₇.₄ reported for either compound [REFS-1, REFS-2]. |
Why This Matters
For CNS-targeted programs, the higher LogP of the N-benzyl all-carbon spiro[3.4]octane ester predicts superior BBB permeability, guiding scaffold selection before committing to costly in vivo PK studies.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. (Methodology for LogP/BBB class-level inference.) View Source
